molecular formula C8H14O B2627276 4-Cycloheptene-1-methanol CAS No. 17328-87-9

4-Cycloheptene-1-methanol

Cat. No. B2627276
CAS RN: 17328-87-9
M. Wt: 126.199
InChI Key: NSKKIDPUEZRMTM-UHFFFAOYSA-N
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Description

4-Cycloheptene-1-methanol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 . It is also known as cyclohept-4-en-1-ylmethanol .


Synthesis Analysis

The synthesis of cycloheptenes, including 4-Cycloheptene-1-methanol, involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones . This reaction cleanly provides alkoxides . Addition of MsCl or SOCl2 with DBU then yields aryl-substituted cycloalkenes .


Molecular Structure Analysis

Cycloheptene is a 7-membered cycloalkene . It is a raw material in organic chemistry and a monomer in polymer synthesis . Cycloheptene can exist as either the cis- or the trans-isomer . The structure of cycloheptene and its derivatives, including 4-Cycloheptene-1-methanol, are not flat but exist as "puckered rings" .


Chemical Reactions Analysis

Cycloheptene, a structural relative of 4-Cycloheptene-1-methanol, undergoes various chemical reactions. For instance, it can react with organocerium reagents to form alkoxides . It can also undergo oxidative allylic C (sp3)-H arylation with a broad range of heteroaryl boronic acids, catalyzed by Cu2O .


Physical And Chemical Properties Analysis

4-Cycloheptene-1-methanol has a boiling point of 120 °C at a pressure of 2 Torr . Its density is predicted to be 0.927±0.06 g/cm3 .

Scientific Research Applications

Photochemical Syntheses and Transformations

4-Cycloheptene-1-methanol can be used in photochemical syntheses and transformations . A low-temperature flow photoreactor can be designed to enable the synthesis of carbocyclic trans-cycloheptene (TCH) derivatives due to their thermal sensitivity in the absence of metal coordination . This process involves the creation of AgNO3 complexes of trans-cycloheptene (TCH) and trans-1-sila-4-cycloheptene (Si-TCH) derivatives .

Bioorthogonal Chemistry

This compound can also be used in bioorthogonal chemistry . With decomplexation of AgNO3 in situ, metal-free TCO and Si-TCH derivatives can engage in a range of cycloaddition reactions as well as dihydroxylation reactions . This allows for the creation of new compounds with potential applications in various fields of research .

Oxidation Reactions

4-Cycloheptene-1-methanol can be used in oxidation reactions . For example, it can be used in the oxidation of cycloalkenes with a non-heme iron (IV)-oxo complex . This process involves the use of a non-heme iron(IV)-oxo complex [(PyTACN)Fe(O)(Cl)]+ in the oxidation of cyclohexene, cycloheptene, and cis-cyclooctene .

Chemoselectivity in Oxidation

This compound can also be used to study chemoselectivity in oxidation . The DFT-calculated energies of the transition states for the epoxidation and hydroxylation pathways can explain the observed chemoselectivity . This can provide valuable insights into the mechanisms of these reactions .

Synthesis of Highly Substituted Cyclopentadienes

4-Cycloheptene-1-methanol can be used in the synthesis of highly substituted cyclopentadienes . These compounds can be obtained in good yields at room temperature via a three-component tandem reaction between primary alkylamines and two acetylenic esters in the presence of triphenylphosphine .

Research in Bioinorganic Chemistry

This compound can be used in research in bioinorganic chemistry . For example, it can be used to study the reactions of iron (IV)-oxo compounds, which mediate diverse enzymatic oxidations .

Mechanism of Action

The mechanism of action for the reactions involving cycloheptene and its derivatives is complex. For instance, the E1cb mechanism, which involves the abstraction of a β hydrogen from a protonated alcohol, is not feasible due to the pKa values of the β hydrogen and the hydroxy group . Therefore, two-step procedures are often employed, such as transforming the alcohol into the corresponding tosylate, then eliminating with additional potentially stronger base .

Future Directions

The technology of cyclohexanone production, a compound related to 4-Cycloheptene-1-methanol, is constantly being improved . This includes optimizing the stages of its production: synthesis and separation . Future research may explore the use of other solvents, such as ionic liquids, for the synthesis of cyclohexanone . This could potentially open up new avenues for the synthesis and application of 4-Cycloheptene-1-methanol and related compounds.

properties

IUPAC Name

cyclohept-4-en-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h1-2,8-9H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKKIDPUEZRMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cycloheptene-1-methanol

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